
1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a chemical compound that has been widely studied for its potential therapeutic uses. It is commonly referred to as CHU or U-90152 and is a derivative of the compound fenfluramine. CHU is a selective serotonin releasing agent (SSRA) that has been shown to have potential applications in the treatment of various medical conditions.
科学的研究の応用
Potential Anti-Cancer Agents
Research has identified symmetrical N,N'-diarylureas, including derivatives of 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, as potent activators of the eIF2α kinase heme regulated inhibitor (HRI). These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This property indicates their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Electro-Fenton Degradation of Antimicrobials
Studies on the degradation of antimicrobial compounds like triclosan and triclocarban through electro-Fenton systems have shown the effective removal of these substances in water. Such research provides insights into the environmental degradation pathways of related urea compounds, highlighting the role of hydroxyl radicals in breaking down complex organic molecules (Sirés et al., 2007).
Inhibition of Chitin Synthesis in Insecticides
Research into 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, which likely share structural similarities with 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, demonstrates their mechanism of action through the inhibition of chitin synthesis in insects. This mechanism underpins the insecticidal effects of such compounds, suggesting a potential application in pest control (Deul et al., 1978).
Nonlinear Optical Properties
Research on bis-chalcone derivatives, which include urea functionalities, has explored their significant second harmonic generation (SHG) conversion efficiencies and nonlinear optical properties. These findings suggest potential applications in optical materials and devices, highlighting the diverse applicability of urea derivatives in material science (Shettigar et al., 2006).
Photodegradation and Hydrolysis in Water
Investigations into the photodegradation and hydrolysis of selected urea and organophosphate pesticides in water provide insights into the environmental fate of such compounds. These studies are crucial for understanding how derivatives of 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea might behave in aquatic environments and their potential impacts (Gatidou & Iatrou, 2011).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-16-8-4-5-9-17(16)21-18(23)20-12-10-15(11-13-22)14-6-2-1-3-7-14/h1-9,15,22H,10-13H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYQESQOPBNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

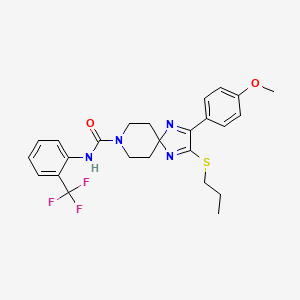

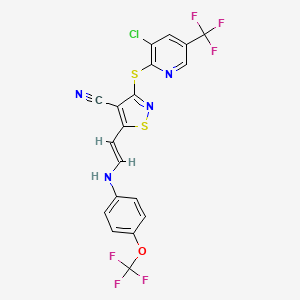
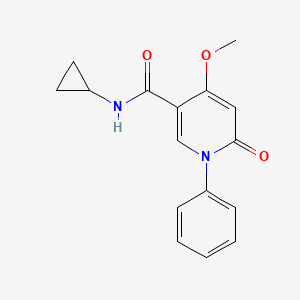
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)
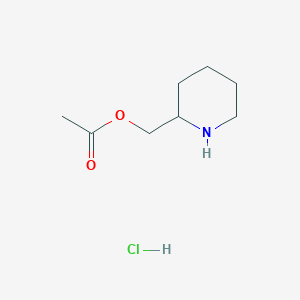
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367318.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2367325.png)
![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)
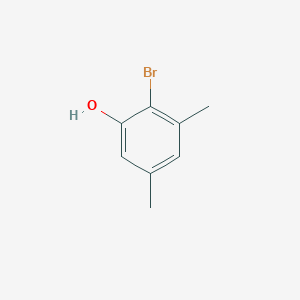

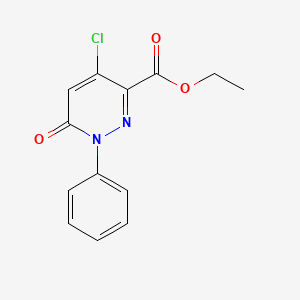
![1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2367332.png)